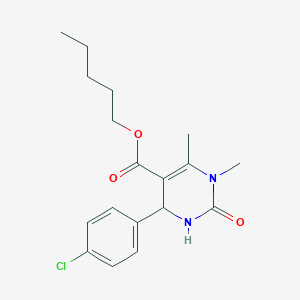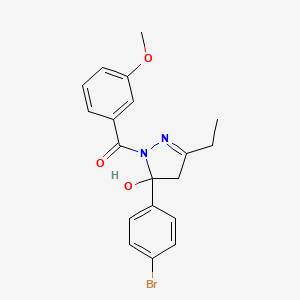![molecular formula C19H15ClN2O3 B5059320 4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5059320.png)
4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione, also known as "ACBP" is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of ACBP is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of cellular ROS levels. ACBP has been shown to bind to amyloid-beta peptides and prevent their aggregation, which is a hallmark of Alzheimer's disease. Additionally, ACBP has been shown to induce apoptosis in cancer cells through the generation of ROS.
Biochemical and Physiological Effects:
ACBP has been shown to have various biochemical and physiological effects in scientific studies. This compound has been shown to induce apoptosis in cancer cells, inhibit protein aggregation, and modulate cellular ROS levels. ACBP has also been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
ACBP has several advantages for lab experiments, including its fluorescent properties, which make it useful as a probe for detecting cellular ROS. Additionally, ACBP has been shown to have low toxicity in vitro, making it a safe compound to use in experiments. However, one limitation of ACBP is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on ACBP. One area of interest is the development of ACBP-based probes for imaging cellular ROS levels in vivo. Additionally, further studies are needed to fully understand the mechanism of action of ACBP and its potential applications in the treatment of Alzheimer's disease and cancer. Furthermore, research is needed to develop more efficient methods for synthesizing ACBP and to improve its solubility in water.
合成法
ACBP can be synthesized using various methods, including the reaction of 5-chloro-2-hydroxybenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of an allyl bromide. This reaction leads to the formation of ACBP as a yellow solid. Other methods for synthesizing ACBP include the reaction of 5-chloro-2-hydroxybenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of an allyl chloride or allyl iodide.
科学的研究の応用
ACBP has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a fluorescent probe for detecting cellular reactive oxygen species (ROS). ACBP has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Additionally, ACBP has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-10-25-17-9-8-14(20)11-13(17)12-16-18(23)21-22(19(16)24)15-6-4-3-5-7-15/h2-9,11-12H,1,10H2,(H,21,23)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMCTHOCHRXHSO-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5059238.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5059240.png)
![4-{3-methyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-yl}morpholine](/img/structure/B5059243.png)
![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![N-benzyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5059267.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5059277.png)
![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-phenylethyl)piperidine](/img/structure/B5059283.png)
![2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5059295.png)
![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5059304.png)


![N-ethyl-3-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-furamide](/img/structure/B5059319.png)
![5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5059326.png)